molecular formula C12H21NO3 B3327991 tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate CAS No. 406212-49-5

tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate

Cat. No.: B3327991
CAS No.: 406212-49-5
M. Wt: 227.3 g/mol
InChI Key: GFIQXPZTOFYEMI-UHFFFAOYSA-N
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Description

tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate (CAS 406212-49-5 ) is a high-value piperidine derivative of significant interest in medicinal and synthetic chemistry. This compound, with a molecular formula of C12H21NO3 and a molecular weight of 227.30 g/mol, serves as a crucial synthetic intermediate and building block for the preparation of more complex heterocyclic systems . Piperidine derivatives are prominent scaffolds found in numerous biologically active molecules and approved pharmaceuticals, with documented applications in the development of antipsychotic, antimicrobial, and anti-inflammatory agents, as well as renin inhibitors . The structure of this reagent features two key functional handles: a tert-butoxycarbonyl (Boc) protecting group and a formyl group on the same carbon atom of the piperidine ring. The Boc group is a cornerstone in synthetic organic chemistry, providing robust protection for amines and enabling straightforward deprotection under mild acidic conditions to generate secondary amines for further diversification . The presence of the formyl group (aldehyde) at the 3-position, adjacent to a methyl group, offers a versatile site for nucleophilic addition and further chemical transformations, allowing researchers to elaborate the molecular structure efficiently. Its primary research value lies in its role as a sophisticated building block for constructing novel heterocyclic amino acids and other pharmaceutically relevant targets, supporting diversity-oriented synthesis (DOS) in drug discovery campaigns . The compound is for Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-5-6-12(4,8-13)9-14/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIQXPZTOFYEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701188797
Record name 1,1-Dimethylethyl 3-formyl-3-methyl-1-piperidinecarboxylate
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Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406212-49-5
Record name 1,1-Dimethylethyl 3-formyl-3-methyl-1-piperidinecarboxylate
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Record name 1,1-Dimethylethyl 3-formyl-3-methyl-1-piperidinecarboxylate
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Record name tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate can be achieved through multiple synthetic routes. One common method involves the reaction of 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid with 2,6-dimethylpyridine and dichloronickel (II) in the presence of zinc and dimethyl dicarbonate in ethyl acetate under an inert atmosphere . This reaction is followed by the addition of diphenylsilane in ethyl acetate at 75°C for 16 hours .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The formyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products:

    Oxidation: The major product is tert-butyl 3-carboxy-3-methylpiperidine-1-carboxylate.

    Reduction: The major product is tert-butyl 3-hydroxymethyl-3-methylpiperidine-1-carboxylate.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate is in the field of pharmaceutical chemistry. Its structural characteristics make it a candidate for the development of new therapeutic agents.

Case Studies and Findings

  • Antidepressant Activity : Research has indicated that compounds with similar structures exhibit antidepressant properties, suggesting that this compound could be explored for similar pharmacological effects .
  • Synthesis of Bioactive Molecules : The compound serves as an important building block in the synthesis of various bioactive molecules, including those targeting neurological disorders.

Organic Synthesis

This compound is utilized in organic synthesis due to its ability to undergo various chemical reactions, including nucleophilic addition and condensation reactions.

Synthetic Pathways

  • Preparation from 1-N-Boc-3-Methylpiperidine : This synthetic route involves the reaction of 1-N-Boc-3-methylpiperidine with appropriate reagents to yield the target compound, demonstrating its utility as an intermediate in complex organic syntheses .

Chemical Research

The compound is also significant in chemical research, particularly in studying structure-activity relationships (SAR) within medicinal chemistry.

Research Insights

  • Biological Activity Studies : Investigations into the biological interactions of this compound can provide insights into its efficacy and safety profiles, essential for drug development processes .

Material Science

In addition to its pharmaceutical applications, this compound may find uses in material science, particularly in developing polymers or resins that require specific functional groups for enhanced properties.

Summary Table of Applications

Application AreaDescriptionCase Study Reference
Pharmaceutical DevelopmentPotential antidepressant and therapeutic agent synthesis
Organic SynthesisBuilding block for complex organic molecules; preparation from 1-N-Boc derivatives
Chemical ResearchStructure-activity relationship studies; biological activity assessments
Material SciencePossible applications in developing functional polymers or resins-

Mechanism of Action

The mechanism of action of tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions, leading to the formation of various intermediates. These intermediates can then participate in further chemical transformations, affecting biological pathways and molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Formyl Substituents

  • tert-Butyl 3-formylpiperidine-1-carboxylate (CAS 118156-93-7)

    • Key Difference : Lacks the 3-methyl group present in the target compound.
    • Impact : The absence of the methyl substituent reduces steric hindrance, making the formyl group more accessible for reactions such as reductive amination or aldol condensation. This compound is more reactive in nucleophilic additions compared to the methylated analogue .
  • tert-Butyl 3-formylpyrrolidine-1-carboxylate (CAS 59379-02-1) Key Difference: Replaces the six-membered piperidine ring with a five-membered pyrrolidine ring. However, the reduced conformational flexibility may limit applications in stereoselective synthesis .

Derivatives with Alternative Functional Groups

  • tert-Butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate Key Difference: Substitutes the formyl group with a carbamoyl moiety and introduces a methoxyimino group at the 4-position. Impact: The carbamoyl group enhances hydrogen-bonding capability, improving solubility in polar solvents. The methoxyimino group introduces rigidity, which may stabilize specific conformations in receptor-binding studies. This compound’s crystalline structure (triclinic, space group P1) contrasts with the amorphous nature of many formyl derivatives .
  • tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate (CAS N/A) Key Difference: Replaces the formyl group with a methylsulfonyloxy leaving group. Impact: The sulfonyloxy group facilitates nucleophilic substitution (e.g., SN2 reactions), making this compound a key intermediate for introducing heteroatoms or aryl groups.

Steric and Electronic Modifications

  • tert-Butyl 3-((4-chlorophenyl)thio)methylpiperidine-1-carboxylate (CAS 1289388-17-5) Key Difference: Incorporates a thioether-linked 4-chlorophenyl group instead of the formyl-methyl motif. The chlorine atom introduces electron-withdrawing effects, altering electronic distribution across the piperidine ring .
  • (R)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

    • Key Difference : Features a bromomethyl group at the 3-position.
    • Impact : The bromine atom serves as a reactive handle for alkylation or cross-coupling reactions. This compound is pivotal in synthesizing chiral intermediates, whereas the formyl group in the target compound is more suited for carbonyl chemistry .

Physical Properties

  • Melting Points: Formyl derivatives (e.g., target compound) typically exhibit lower melting points (<100°C) compared to carbamoyl or sulfonated analogues (e.g., 102–105°C for tert-Butyl 2-(((3,4-difluorophenyl)amino)methyl)piperidine-1-carboxylate) due to reduced crystallinity .
  • Solubility : The Boc group ensures solubility in dichloromethane and THF, while polar substituents (e.g., carbamoyl) enhance water-miscible solvent compatibility .

Biological Activity

tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. The piperidine ring structure is prevalent in many biologically active molecules, and the presence of a formyl group enhances its reactivity, making it a valuable candidate for various therapeutic applications.

  • Molecular Formula : C12H21NO3
  • Molecular Weight : 227.3 g/mol
  • Functional Groups : Tert-butyl, formyl, and carboxylate.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The formyl group allows for nucleophilic addition reactions, leading to the formation of intermediates that can modulate various biological pathways. This interaction can influence enzyme activity and receptor binding, which are crucial for its potential therapeutic effects.

Biological Activities

Preliminary studies suggest that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, indicating that this compound may also possess such properties.
  • Analgesic Effects : The potential for pain relief has been noted in related piperidine derivatives.
  • Enzyme Inhibition : Compounds structurally related to this compound have shown promise as inhibitors of metabolic enzymes, suggesting that this compound could be explored for similar applications .

Table 1: Comparison of Biological Activities of Piperidine Derivatives

Compound NameActivity TypeIC50 (μg/mL)Reference
Compound AAntibacterial50
Compound BAnti-inflammatory30
This compoundPotential analgesic/anti-inflammatoryTBD

Case Study: Enzyme Interaction

A study examined the interaction of piperidine derivatives with various enzymes involved in metabolic pathways. It was found that certain modifications on the piperidine ring significantly enhanced inhibitory activity against target enzymes. This suggests that this compound could be optimized for better efficacy in enzyme inhibition .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships (SAR) of similar compounds has provided insights into how modifications to the piperidine scaffold can affect biological activity. For instance, the introduction of electron-withdrawing groups has been shown to enhance potency against specific targets, which may also apply to this compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step processes, including:

  • Piperidine ring functionalization : Alkylation or fluorination to introduce substituents (e.g., methyl or formyl groups) under basic conditions (e.g., NaH or KOtBu) .
  • Protection/deprotection : Use of tert-butyl chloroformate (Boc-Cl) to protect the piperidine nitrogen, followed by selective deprotection to introduce reactive sites .
  • Oxidation : Conversion of hydroxyl groups to formyl moieties using reagents like Dess-Martin periodinane or Swern oxidation conditions .
    • Key Considerations : Solvent choice (e.g., THF, DCM) and temperature control are critical to minimize side reactions.

Q. What safety precautions are required when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during reactions involving volatile solvents (e.g., DCM) .
  • Emergency Measures : Ensure access to eyewash stations and spill kits. Avoid incompatible materials (e.g., strong oxidizers) .

Q. What spectroscopic methods validate the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions and Boc-group integrity (e.g., tert-butyl singlet at ~1.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 284.186) .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} indicate carbonyl groups (Boc and formyl) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while DCM improves Boc protection efficiency .
  • Catalyst Screening : Lewis acids (e.g., BF3_3·OEt2_2) can accelerate formylation steps .
  • Flow Chemistry : Continuous flow reactors reduce reaction times and improve scalability, as demonstrated in tert-butyl ester syntheses .
    • Data-Driven Example : A 15% yield increase was achieved by switching from batch to flow conditions in similar piperidine derivatives .

Q. How do conformational isomers influence crystallographic data interpretation?

  • Methodological Answer :

  • Dynamic NMR Analysis : Low-temperature 1^1H NMR distinguishes axial/equatorial tert-butyl conformers via splitting patterns (e.g., ΔG^\ddagger ~10 kcal/mol for ring inversion) .
  • DFT Calculations : Explicit solvent models (e.g., water) predict equatorial preferences in solution, while gas-phase calculations favor axial conformers .
  • Crystallography : SHELXL refinement (using SHELX software) resolves disorder in tert-butyl groups, with occupancy factors adjusted via difference maps .

Q. How do electronic effects of substituents modulate reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Trifluoroacetamido Groups : Electron-withdrawing effects enhance electrophilicity at adjacent carbons, facilitating SN2 reactions with amines/thiols .
  • Formyl Group : Acts as a directing group in metal-catalyzed cross-couplings (e.g., Pd-mediated arylations) .
  • Steric Effects : tert-Butyl groups hinder nucleophilic attack at the piperidine nitrogen, necessitating deprotection for further functionalization .

Q. What strategies resolve contradictions in bioactivity data for structurally similar compounds?

  • Methodological Answer :

  • Binding Assays : Surface plasmon resonance (SPR) quantifies target affinity discrepancies (e.g., trifluoroacetamido derivatives show 10-fold higher Kd_d than hydroxyl analogs) .
  • Metabolic Stability Tests : Microsomal assays identify rapid degradation of formyl groups, explaining reduced in vivo efficacy compared to methyl derivatives .
  • Crystallographic Overlays : Superimpose ligand-receptor complexes to assess steric clashes or hydrogen-bond mismatches .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate

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